Phenylpropiolic acid

概要

説明

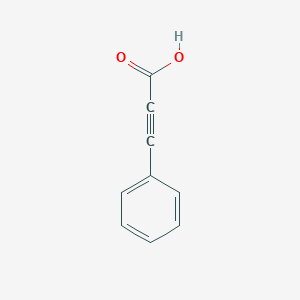

Phenylpropiolic acid (C₉H₆O₂; CAS 637-44-5) is an aromatic carboxylic acid characterized by a terminal alkyne group attached to a benzene ring. Its synthesis typically involves alkaline hydrolysis of ethyl α,β-dibromo-β-phenylpropionate in ethanol, yielding 77–81% crude product, which can be purified via crystallization in carbon tetrachloride to achieve a melting point of 135–136°C . The compound’s triple bond confers unique reactivity, enabling applications in palladium-catalyzed cross-coupling reactions and polymerization into fluorescent, thermally stable polymers . Recent studies also highlight its antifungal activity against Fusarium oxysporum and inhibitory effects on enzymes like liver esterase and urease .

準備方法

合成経路と反応条件: フェニルプロピオール酸は、桂皮酸ジブロミドにアルコール性水酸化カリウムを作用させることで合成できます。 反応では、136〜137°Cで融解するフェニルプロピオール酸の長針またはプリズムが形成されます . 別の方法では、エチルα、β-ジブロモ-β-フェニルプロピオネートにアルコール中の水酸化カリウムを使用し、続いて還流と塩酸で中和を行います .

工業生産方法: フェニルプロピオール酸の工業生産は、通常、実験室的方法と同じ合成経路に従いますが、より大規模で行われます。 効率的な還流システムと大規模な中和プロセスを使用することで、大量のフェニルプロピオール酸を生産できます .

3. 化学反応解析

反応の種類: フェニルプロピオール酸は、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: クロム酸。

還元: 亜鉛と酢酸、ナトリウムアマルガム。

置換: 水酸化カリウムなどの強塩基。

生成される主な生成物:

酸化: 安息香酸。

還元: 桂皮酸、ヒドロ桂皮酸。

4. 科学研究への応用

フェニルプロピオール酸は、科学研究においてさまざまな用途があります。

化学反応の分析

Thermal Decarboxylation

Heating phenylpropiolic acid with water at 120°C results in decarboxylation to form phenylacetylene (C₆H₅C≡CH):

This reaction proceeds via loss of CO₂, characteristic of terminal alkynoic acids .

Formation of Indigo Derivatives

Ortho-nitrothis compound (NO₂C₆H₄C≡CCOOH) decomposes at 155–156°C and readily converts to indigo , highlighting its utility in dye synthesis .

Oxidation to Benzoic Acid

Treatment with chromic acid oxidizes the alkyne moiety to a carboxylic acid, yielding benzoic acid :

The reaction involves cleavage of the triple bond .

Reduction Pathways

-

Zinc/Acetic Acid : Reduces the triple bond to a double bond, forming cinnamic acid (C₆H₅CH=CHCOOH) .

-

Sodium Amalgam : Fully reduces the triple bond to a single bond, producing hydrocinnamic acid (C₆H₅CH₂CH₂COOH) .

-

Hydrogenation : Catalytic hydrogenation (ΔᵣH° = -304 ± 4.6 kJ/mol) yields hydrocinnamic acid :

Decarboxylative Coupling Reactions

This compound undergoes palladium-catalyzed decarboxylative cross-couplings with aryl halides to form diarylalkynes. Key conditions and yields are summarized below:

Mechanistic Insight :

-

Pathway involves initial coordination of this compound to Pd(II), followed by decarboxylation and transmetalation with aryl halides .

-

Competitive decarboxylation without Pd is negligible below 80°C .

Carboxylation Reactions

This compound can be synthesized via Cu(I)-catalyzed carboxylation of phenylacetylene with CO₂:

Key Data :

Thermochemical Data

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Melting Point | 134–138°C | — | |

| Heat of Hydrogenation (ΔH) | -304 ± 4.6 kJ/mol | Liquid phase, H₂ gas | |

| Decomposition Temperature | 155–156°C (ortho-nitro) | — |

科学的研究の応用

Chemical Synthesis

1.1 Organic Synthesis

Phenylpropiolic acid is utilized in organic synthesis as a versatile building block for the preparation of various compounds. It can undergo reactions with different reagents to form derivatives used in pharmaceuticals and agrochemicals. For instance, PPA reacts with 2-tert-butoxypyridine in the presence of boron trifluoride to yield important intermediates for drug development .

1.2 Heterocyclic Compounds

PPA has been employed in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry. Its derivatives have shown potential in developing new drugs with enhanced biological activity .

Biological Applications

2.1 Metabolic Studies

PPA plays a role in metabolic studies, particularly concerning inborn errors of metabolism. A study involving 72 children demonstrated that urinary excretion of PPA metabolites could serve as a diagnostic tool for conditions like medium-chain acyl-CoA dehydrogenase deficiency . This highlights its importance in clinical diagnostics.

2.2 Gut Microbiota Interaction

Recent research has revealed that PPA produced by gut microbiota can modulate liver function and protect against hepatotoxicity induced by substances like acetaminophen (APAP). This effect is mediated by reducing levels of cytochrome P450 2E1 (CYP2E1), suggesting a protective role against metabolic diseases .

Spectroscopic Studies

3.1 Infrared Spectroscopy

PPA has been isolated in cryogenic matrices for detailed spectroscopic studies. Infrared spectroscopy combined with quantum chemical calculations has been used to analyze its conformers and reaction mechanisms, providing insights into its chemical behavior under different conditions .

| Study | Methodology | Findings |

|---|---|---|

| Cryogenic Isolation | Infrared Spectroscopy | Two planar conformers identified; vibrationally-induced rotamerization observed |

| Metabolic Study | Urinary Excretion Analysis | Diagnostic potential for metabolic disorders demonstrated |

Environmental Applications

PPA's role extends to environmental studies, particularly concerning carbon isotope fractionation during decarboxylation processes. Understanding these reactions can provide insights into carbon cycling and environmental health assessments .

作用機序

フェニルプロピオール酸の作用機序には、さまざまな分子標的および経路との相互作用が含まれます。それは、酵素反応の基質として作用し、酸化還元反応に参加し、金属イオンと錯体を形成することができます。 これらの相互作用は、有機合成と潜在的な生物活性における役割にとって重要です .

6. 類似の化合物との比較

フェニルプロピオール酸は、次のような他の類似の化合物と比較できます。

- フェニルアセチレンカルボン酸

- 3-フェニルプロピノ酸

- 2-プロピノ酸、3-フェニル-

- フェニルアセチレンモノカルボン酸

- β-フェニルプロパルギル酸

独自性: フェニルプロピオール酸は、その特定の構造のために、さまざまな化学反応に参加することができます。 酸化、還元、置換反応を起こす能力により、有機合成において汎用性の高い化合物となっています .

類似化合物との比較

Comparison with Structurally Similar Compounds

Chemical Structure and Reactivity

- Key Insight : The triple bond in this compound enables stereoselective anti-Markovnikov additions (e.g., with thiols to form Z-vinyl sulfides in 92–96% yields) , whereas cinnamic acid’s double bond favors electrophilic substitutions.

Enzyme Inhibition

- Liver Esterase Inhibition :

this compound (Curve 3) exhibits moderate inhibition, surpassing hydrocinnamic acid (Curve 4) but weaker than iodo-substituted analogues. Unsaturation (alkyne/alkene) enhances inhibition compared to saturated analogs . - Urease Inhibition :

this compound inhibits Sporosarcina pasteurii urease with a Kᵢ of 37.1 µM, attributed to its triple bond interacting with the enzyme’s active site .

Antifungal Activity

- Unique Feature : this compound’s antifungal activity, first reported in 2024, distinguishes it from cinnamic acid derivatives, which primarily exhibit antibacterial properties .

Structure-Activity Relationships (SAR)

- Substitution Effects :

- Growth Inhibition :

this compound (compound 25) shows reduced activity against Cuscuta campestris compared to trans-cinnamic acid (compound 1), highlighting the trade-off between triple bond reactivity and phytotoxic efficacy .

生物活性

Phenylpropiolic acid (PPA) is a compound that has garnered attention for its diverse biological activities. This article explores the biological activity of PPA, focusing on its antimicrobial properties, potential therapeutic applications, and mechanisms of action, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its triple bond between carbon atoms, which contributes to its unique reactivity and biological properties. The chemical formula for this compound is , and it can be represented as follows:

This structure allows PPA to interact with various biological systems, leading to its observed effects.

Antimicrobial Activity

PPA exhibits significant antimicrobial properties against a range of bacterial strains. A study conducted by researchers isolated PPA from a strain of Streptomyces and evaluated its effectiveness against several pathogens. The results are summarized in Table 1.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Bacillus cereus | 15 |

| B. subtilis | 18 |

| Escherichia coli | 12 |

| Klebsiella pneumoniae | 14 |

| Proteus vulgaris | 10 |

Table 1: Antimicrobial activity of this compound against various bacterial strains .

The study indicated that PPA was particularly effective against Bacillus subtilis, suggesting its potential use as a natural antimicrobial agent in food preservation and medical applications.

Hepatoprotective Effects

Recent research has highlighted the hepatoprotective properties of PPA, particularly in the context of acetaminophen (APAP)-induced liver injury. A study demonstrated that PPA supplementation reduced liver damage in mice subjected to APAP toxicity by modulating cytochrome P450 2E1 (CYP2E1) levels, which are crucial in drug metabolism and detoxification processes.

Key Findings:

- Reduction of Hepatic Injury : PPA significantly lowered serum alanine aminotransferase (ALT) levels, indicating reduced liver injury.

- Mechanism of Action : The protective effect was attributed to the downregulation of CYP2E1, leading to decreased bioactivation of APAP and subsequent liver damage .

Anti-inflammatory Properties

The anti-inflammatory effects of PPA have also been investigated. In an experimental model of inflammation, PPA was shown to inhibit pro-inflammatory cytokines and reduce swelling. This effect suggests potential applications in treating inflammatory diseases.

Case Study:

A study involving rats with induced inflammation demonstrated that administration of PPA resulted in a significant decrease in markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), highlighting its role as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for developing derivatives with enhanced biological activity. Research indicates that modifications to the phenyl group or the carboxylic acid moiety can significantly influence its efficacy.

- Ester Derivatives : Studies have shown that ester derivatives of this compound exhibit improved acaricidal activity against pests, suggesting that structural modifications can enhance specific biological activities .

- Comparison with Cinnamic Acid Derivatives : Similarities in SAR between this compound and cinnamic acid derivatives indicate that certain structural motifs are vital for biological activity .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing phenylpropiolic acid, and how are its structural properties validated experimentally?

this compound is commonly synthesized via decarboxylative coupling reactions using aryl tosylates or alkynyl carboxylic acids under transition metal catalysis (e.g., palladium or copper). For example, aryl tosylates react with this compound in the presence of a palladium catalyst to yield coupling products with high efficiency (84–97% yields) . Structural validation relies on techniques such as:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm proton and carbon environments.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (146.14 g/mol) .

- Infrared (IR) Spectroscopy : Identification of characteristic alkyne (C≡C) and carboxylic acid (O-H) stretches .

- Melting Point Analysis : Reported range 137–141°C .

Q. How can researchers ensure the reproducibility of this compound synthesis protocols?

Reproducibility requires meticulous documentation of:

- Catalyst Loading : Precise molar ratios (e.g., 5 mol% Pd(OAc)) .

- Reaction Conditions : Temperature control (±2°C), solvent purity (e.g., anhydrous acetonitrile), and inert atmosphere (N/Ar) .

- Purification Methods : Column chromatography with validated solvent gradients or recrystallization from ethanol .

- Supporting Information : Full experimental details, including spectral data and failure cases, should be archived in supplementary materials .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key safety measures include:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of irritant dust .

- Emergency Procedures : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion .

- Storage : In airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can kinetic isotope effect (KIE) studies elucidate the mechanism of this compound in decarboxylative reactions?

KIE experiments compare reaction rates using isotopically labeled vs. unlabeled substrates. For example, substituting this compound with deuterated analogs (e.g., D-glycolic acid) can reveal whether C-H bond cleavage is rate-determining in copper-catalyzed oxyalkylation . Steps include:

- Parallel Reactions : Conducting labeled and unlabeled reactions under identical conditions.

- Rate Comparison : Quantifying yields via HPLC or GC-MS to calculate .

- Interpretation : A KIE >1 suggests bond-breaking in the transition state .

Q. What methodological challenges arise in studying this compound’s role in multicomponent reactions, and how can they be addressed?

Challenges include:

- Side Reactions : Competing pathways (e.g., polymerization) due to the alkyne’s reactivity. Mitigation involves optimizing stoichiometry and using radical scavengers .

- Stereochemical Control : Poor regioselectivity in cycloadditions. Computational modeling (DFT) can predict favorable transition states .

- Data Contradictions : Discrepancies in reported yields may stem from trace moisture or catalyst deactivation. Replicating protocols with rigorous drying of solvents/subsets is essential .

Q. How does this compound exhibit antifungal activity, and what experimental designs validate its mode of action?

this compound disrupts fungal cell membranes, as shown in Fusarium oxysporum studies. Methodological validation involves:

- Metabolomics : LC-MS to identify membrane lipid peroxidation markers .

- Membrane Integrity Assays : Propidium iodide uptake to detect increased permeability .

- Dose-Response Analysis : EC determination (e.g., 0.5 mM for spore germination inhibition) .

- Control Experiments : Comparing with known antifungals (e.g., ketoconazole) to benchmark efficacy .

Q. What strategies optimize this compound’s stability in long-term biochemical assays?

Stability optimization includes:

- pH Buffering : Maintaining pH 6–7 to prevent acid-catalyzed degradation.

- Light Exclusion : Storing solutions in amber vials to avoid photolytic cleavage of the alkyne .

- Antioxidants : Adding 0.1% BHT to suppress oxidative side reactions.

- Accelerated Stability Testing : Monitoring decomposition via HPLC under elevated temperatures (40–60°C) to predict shelf life .

Q. Methodological Best Practices

- Data Contradiction Analysis : Compare reaction conditions (e.g., solvent polarity, catalyst source) across studies and validate via control experiments .

- Ethical Reporting : Disclose all negative results (e.g., failed coupling attempts) to avoid publication bias .

- Computational Integration : Use tools like Gaussian or ORCA to model reaction pathways and reduce trial-and-error experimentation .

特性

IUPAC Name |

3-phenylprop-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNERWVPQCYSMLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060918 | |

| Record name | 2-Propynoic acid, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenylpropiolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002359 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

637-44-5 | |

| Record name | Phenylpropiolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylpropiolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylpropiolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propynoic acid, 3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propynoic acid, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylpropiolic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenylpropiolic Acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KE28XZ9GX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenylpropiolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002359 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

136 - 139 °C | |

| Record name | Phenylpropiolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002359 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。